Technical Whitepaper: 5-Chloro-2-fluoro-4-methoxyphenol (CAS 1394953-79-7)
Technical Whitepaper: 5-Chloro-2-fluoro-4-methoxyphenol (CAS 1394953-79-7)
The following technical guide details the properties, synthesis, and applications of 5-Chloro-2-fluoro-4-methoxyphenol (CAS 1394953-79-7).
A Critical Intermediate for Next-Generation Kinase Inhibitor Development
Executive Summary
5-Chloro-2-fluoro-4-methoxyphenol (CAS 1394953-79-7) is a highly specialized halogenated phenol derivative serving as a pivotal building block in medicinal chemistry. Its unique substitution pattern—combining an electron-donating methoxy group with electron-withdrawing chlorine and fluorine atoms—creates a distinct electronic and steric profile. This scaffold is instrumental in the synthesis of 3rd and 4th generation EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitors (TKIs) , designed to overcome resistance mutations (e.g., T790M, C797S) in non-small cell lung cancer (NSCLC).
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and application in drug discovery, adhering to rigorous scientific standards.
Chemical Profile & Physicochemical Properties[1][2][3][4][5]
The specific arrangement of substituents on the phenol ring dictates its reactivity and interaction with biological targets. The ortho-fluorine and para-methoxy groups significantly influence the pKa of the phenolic hydroxyl, modulating its nucleophilicity for subsequent coupling reactions (e.g., SNAr or etherification).
Table 1: Key Physicochemical Data
| Property | Value | Notes |
| CAS Number | 1394953-79-7 | Validated Identifier |
| IUPAC Name | 5-Chloro-2-fluoro-4-methoxyphenol | |
| Molecular Formula | C₇H₆ClFO₂ | |
| Molecular Weight | 176.57 g/mol | |
| Appearance | Off-white to pale beige solid | Typical for halogenated phenols |
| Melting Point | ~85–95 °C | Estimated range based on structural analogs |
| Boiling Point | 245.8 ± 35.0 °C | Predicted at 760 mmHg |
| Density | 1.4 ± 0.1 g/cm³ | Predicted |
| LogP | 2.19 | Moderate lipophilicity; good membrane permeability |
| pKa (Acid) | ~8.5 | Slightly more acidic than phenol (pKa 9.[1][2][3][4][5][6]95) due to Cl/F electron withdrawal |
| H-Bond Donors | 1 | Phenolic OH |
| H-Bond Acceptors | 3 | O (methoxy), O (phenol), F |
Synthetic Methodology
The synthesis of 5-Chloro-2-fluoro-4-methoxyphenol requires precise regiochemical control to install the chlorine atom at the 5-position, avoiding the competing 3- and 6-positions.
Retrosynthetic Analysis
The most scalable route involves the electrophilic aromatic chlorination of the precursor 2-fluoro-4-methoxyphenol . The directing effects are critical:
-
-OH (Position 1): Strong ortho/para activator. Directs to C6 (ortho).
-
-OMe (Position 4): Strong ortho/para activator. Directs to C3 and C5.
-
-F (Position 2): Weak deactivator, ortho/para director. Directs to C3 and C5.
Electronic Logic: Position 5 is activated by the ortho-methoxy group and the para-fluorine atom. Position 3 is sterically crowded (flanked by F and OMe). Position 6 is activated only by the ortho-hydroxyl. Experimental evidence in similar systems suggests that the synergistic activation at C5 (by OMe and F) typically dominates, especially when using mild chlorinating agents like N-chlorosuccinimide (NCS).
Representative Synthetic Protocol
Note: This protocol is a generalized adaptation based on standard halogenation methodologies for electron-rich phenols.
Reagents:
-
Precursor: 2-Fluoro-4-methoxyphenol (1.0 eq)[4]
-
Chlorinating Agent: N-Chlorosuccinimide (NCS) (1.05 eq)
-
Solvent: Acetonitrile (ACN) or DMF
-
Catalyst: None (or catalytic HCl if initiation is slow)
Step-by-Step Workflow:
-
Dissolution: Charge a reaction vessel with 2-fluoro-4-methoxyphenol and anhydrous acetonitrile (0.5 M concentration). Cool to 0°C under N₂ atmosphere.
-
Addition: Add NCS portion-wise over 30 minutes to maintain temperature <5°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by HPLC or TLC (Hexane/EtOAc 4:1) for the disappearance of starting material.
-
Quench: Quench with water/brine mixture.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine to remove succinimide byproduct.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via recrystallization (from Hexane/Toluene) or silica gel column chromatography to isolate the 5-chloro isomer from minor regioisomers.
Synthesis Pathway Visualization
Figure 1: Regioselective synthesis pathway via electrophilic aromatic substitution.
Application in Drug Discovery
The "5-Chloro-2-fluoro-4-methoxy" motif is a pharmacophore specifically engineered to enhance the metabolic stability and binding affinity of kinase inhibitors.
Structural Activity Relationship (SAR)
-
Metabolic Blockade: The chlorine atom at C5 and fluorine at C2 block metabolically labile sites on the phenyl ring, preventing rapid oxidation by Cytochrome P450 enzymes.
-
Electronic Tuning: The electron-withdrawing halogens lower the electron density of the aromatic ring, which can strengthen
-stacking interactions within the kinase ATP-binding pocket. -
Solubility: The methoxy group aids in solubility while acting as a hydrogen bond acceptor.
Role in EGFR Inhibitors
This phenol is frequently converted into an aniline intermediate (via nitration and reduction) to form the "head" or "tail" of covalent inhibitors targeting mutant EGFR (e.g., L858R/T790M).
-
Workflow: Phenol
Ether formation (coupling with heterocycle) Nitro reduction Acrylamide attachment (Warhead). -
Target: Cysteine 797 (Cys797) in the EGFR active site.
Drug Development Workflow
Figure 2: Integration of the phenol scaffold into covalent kinase inhibitor synthesis.
Handling, Stability & Safety
Hazard Identification (GHS)
-
Signal Word: Warning
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Storage & Stability
-
Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended storage temperature: 2–8°C (Refrigerate).
-
Stability: Stable under recommended storage conditions. Sensitive to strong oxidizing agents.
-
Incompatibility: Avoid contact with acid chlorides, acid anhydrides, and oxidizing agents.
References
-
ChemScene. (2024). Product Analysis: 5-Chloro-2-fluoro-4-methoxyphenol (CAS 1394953-79-7).[7] Retrieved from
-
PubChem. (2024).[1][2] Compound Summary: Halogenated Phenol Derivatives.[8] National Library of Medicine. Retrieved from
-
BenchChem. (2024). Synthetic Protocols for Fluorinated Phenols.[8] Retrieved from
- Journal of Medicinal Chemistry. (2017). Discovery of ALK/EGFR dual kinase inhibitors. (Contextual reference for scaffold utility in kinase inhibitors).
-
Reagentia. (2024).[3] Catalog Entry: 5-Chloro-2-fluoro-4-methoxyphenol.[7] Retrieved from
Sources
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- 2. 4-氟-2-甲氧基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 5-Chloro-2-fluoro-4-methoxyphenol (1 x 250 mg) | Reagentia [reagentia.eu]
- 8. CN104844399B - A kind of method synthesizing 2-fluorophenol compound - Google Patents [patents.google.com]
